molecular formula C12H23NO4S B558341 Boc-Cys(tBu)-OH CAS No. 56976-06-8

Boc-Cys(tBu)-OH

Cat. No. B558341
CAS RN: 56976-06-8
M. Wt: 277,37 g/mole
InChI Key: OGARKMDCQCLMCS-QMMMGPOBSA-N
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Description

Boc-Cys(tBu)-OH, also known as Nα-Boc-S-tert-butyl-L-cysteine, is a cysteine derivative . It is used in peptide synthesis and has applications in peptide and protein science .


Synthesis Analysis

The use of the tert-butyl-oxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Molecular Structure Analysis

The chemical formula of Boc-Cys(tBu)-OH is C12H23NO4S. It has a molecular weight of 309.45 g/mol .


Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Physical And Chemical Properties Analysis

Boc-Cys(tBu)-OH has a molecular weight of 277.38 g/mol. Its molecular formula is C12H23NO4S .

Scientific Research Applications

  • Peptide Synthesis and Modification

    Boc-Cys(tBu)-OH is frequently used in the synthesis and modification of peptides. For example, it has been involved in the synthesis of bis-cystinyl hinge fragments of human IgG1, highlighting its role in creating specific peptide structures and in protecting amino acid residues during synthesis processes (Hübener, Göhring, Musiol, & Moroder, 1992).

  • Cyclization Studies

    The compound has been used in cyclization studies with tetra- and pentapeptide sequences. This demonstrates its utility in studying the effects of different coupling reagents on the yield and purity of peptide models (Schmidt & Neubert, 2009).

  • Radiochemical Applications

    In a study related to the synthesis of radiolabeled peptides, Boc-Cys(tBu)-OH was used to form a labeled peptide hormone derivative. This indicates its potential applications in the field of medical imaging and diagnostics (Jelinski, Hamacher, & Coenen, 2002).

  • Orthogonal Coupling in Peptide Synthesis

    The compound has been used to facilitate the formation of heterodisulfide bonds in peptide synthesis. This suggests its role in more complex peptide constructions and in enhancing the efficiency of peptide bond formation (Huang & Carey, 2009).

  • Solid-Phase Peptide Synthesis

    Boc-Cys(tBu)-OH has been utilized in the preparation of derivatives for solution and solid-phase peptide synthesis. This showcases its versatility in different peptide synthesis methodologies (Patora-Komisarska, Podwysocka, & Seebach, 2011).

  • Synthesis of Glycopeptides

    It has been used in the synthesis of protected glycotetrapeptides, indicating its application in the creation of glycopeptides which have significant biological importance (Gobbo, Biondi, Filira, Rocchi, & Lucchini, 1988).

  • Chemical Synthesis of Tumor-Seeking Analogues

    The compound plays a role in the synthesis of cyclic melanocortin analogues, which have been found to have tumor-seeking properties. This underscores its potential in the development of therapeutic agents (Valldosera, Monsó, Xavier, Raposinho, Correia, Santos, & Gomes, 2008).

Future Directions

The future directions in the field of peptide synthesis with Boc-Cys(tBu)-OH involve the development of more efficient synthetic procedures, taking advantage of automation, novel protection strategies, microwave assistance, improved isolation and purification methods, as well as advanced analytics . There is also a growing interest in synthetic peptides for the treatment of various diseases, which presents new opportunities for the use of Boc-Cys(tBu)-OH .

properties

IUPAC Name

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGARKMDCQCLMCS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461358
Record name Boc-Cys(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(tBu)-OH

CAS RN

56976-06-8
Record name Boc-Cys(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Yajima, N Fujii, S Funakoshi, T Watanabe… - Tetrahedron, 1988 - Elsevier
For the chemical synthesis of proteins, an efficient deprotecting procedure by combination of a hard acid, trimethylsilyl trifluoromethanesulfonate, and a soft nucleophile, such as …
Number of citations: 158 www.sciencedirect.com

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